(3-Methoxy-4-methylphenyl)methanol

Descripción

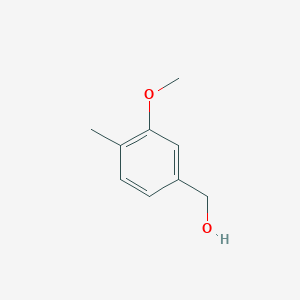

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVDSQSUDVJXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471590 | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4685-50-1 | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxy-4-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxy 4 Methylphenyl Methanol

Reduction Strategies for Precursor Compounds

The conversion of precursor molecules into (3-Methoxy-4-methylphenyl)methanol is primarily accomplished through the reduction of carbonyl or carboxyl groups. This section explores several effective reduction methodologies.

Reduction of 3-Methoxy-4-methylbenzoic Acid

A prominent method for synthesizing this compound is the reduction of 3-methoxy-4-methylbenzoic acid. This transformation is efficiently carried out using powerful reducing agents that can convert a carboxylic acid to a primary alcohol.

Detailed research findings indicate that lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this reduction. In a typical procedure, 3-methoxy-4-methylbenzoic acid is dissolved in a dry solvent, such as tetrahydrofuran (B95107) (THF), and treated with LiAlH₄. The reaction proceeds to completion, yielding the desired alcohol.

| Reactant | Reagent | Solvent | Product |

| 3-Methoxy-4-methylbenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

This method is valued for its high yield and the direct conversion of the carboxylic acid functional group to the corresponding alcohol.

Reduction of Aldehyde Analogs

The reduction of the aldehyde analog, 3-methoxy-4-methylbenzaldehyde (B1309371), presents another viable pathway to this compound. This process involves the conversion of the aldehyde group to a primary alcohol.

This reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminum hydride (DIBAL-H). For instance, the treatment of 3-methoxy-4-methylbenzaldehyde with DIBAL-H in an anhydrous solvent like THF at low temperatures leads to the formation of this compound in high yield. rsc.org

| Reactant | Reagent | Solvent | Product |

| 3-Methoxy-4-methylbenzaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Tetrahydrofuran (THF) | This compound |

Utilization of Borane-Tetrahydrofuran Complexes in Reductions

Borane-tetrahydrofuran (BH₃-THF) complex is a versatile and selective reducing agent used in organic synthesis. msanet.comwikipedia.orgorganic-chemistry.org It is particularly effective in the reduction of carboxylic acids to alcohols, offering a milder alternative to reagents like LiAlH₄. msanet.comwikipedia.orgchemicalbook.com The complex is known to readily reduce carboxylic acids, aldehydes, ketones, and amides. msanet.comorganic-chemistry.orgchemicalbook.com

In the context of synthesizing this compound, BH₃-THF can be employed to reduce 3-methoxy-4-methylbenzoic acid. This reagent is appreciated for its ability to selectively reduce the carboxylic acid group in the presence of other functional groups that might be sensitive to more potent hydrides. chem-station.com

| Reactant | Reagent | Product |

| 3-Methoxy-4-methylbenzoic acid | Borane-Tetrahydrofuran Complex (BH₃-THF) | This compound |

Application of Metal Hydride Reagents in Carbonyl Reduction

Metal hydride reagents are fundamental in the reduction of carbonyl compounds. uop.edu.pklibretexts.org For the synthesis of this compound from its aldehyde precursor, 3-methoxy-4-methylbenzaldehyde, reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used. uop.edu.pklibretexts.org

LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl-containing functional groups. uop.edu.pk NaBH₄, being a milder agent, is also effective for the reduction of aldehydes and ketones. uop.edu.pk The choice between these reagents can depend on the presence of other functional groups in the molecule.

A general representation of this reduction is as follows:

| Reactant | Reagent | Product |

| 3-Methoxy-4-methylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) | This compound |

Multi-Step Synthesis and Precursor Integration

The synthesis of this compound can also be embedded within a larger, multi-step synthetic sequence. This approach often involves the initial synthesis of a suitable precursor, such as a substituted benzaldehyde (B42025) or benzoic acid, which is then converted to the target alcohol.

Derivation from Substituted Benzaldehydes and Benzoic Acids

The target molecule can be derived from various substituted aromatic compounds. For example, 3-hydroxy-4-methylbenzoic acid can serve as a starting material. google.com Through a series of reactions including methylation and subsequent reduction, it can be converted to this compound.

Similarly, a synthetic route starting from 4-methyl-3-nitrobenzaldehyde (B1271188) has been described. mdma.ch This process involves the reduction of the nitro group to an amino group, followed by diazotization and hydrolysis to introduce a hydroxyl group. Subsequent methylation and reduction of the aldehyde would yield the final product.

These multi-step approaches highlight the integration of various chemical transformations to construct the desired molecule from readily available starting materials.

An in-depth examination of the synthesis of the chemical compound this compound reveals a process reliant on precise and controlled chemical reactions. This article delves into the synthetic methodologies, optimization of reaction conditions, and the isolation and purification techniques crucial for obtaining this compound.

Chemical Reactivity and Derivatization of 3 Methoxy 4 Methylphenyl Methanol

Overview of Functional Group Transformations

The reactivity of (3-Methoxy-4-methylphenyl)methanol is centered around its primary alcohol and the substituted aromatic ring. The hydroxyl (-OH) group readily participates in reactions typical of primary alcohols, such as esterification, etherification, and oxidation. Concurrently, the benzene (B151609) ring, activated by the electron-donating methoxy (B1213986) and methyl groups, is susceptible to electrophilic aromatic substitution. Furthermore, halogenated derivatives of the parent compound can engage in palladium-catalyzed cross-coupling reactions, expanding its synthetic utility.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality is a key site for a variety of chemical modifications.

The hydroxyl group of this compound can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst to form esters. youtube.com This esterification reaction is a fundamental transformation in organic synthesis. For instance, the reaction with acetic anhydride (B1165640) would yield (3-methoxy-4-methylphenyl)methyl acetate. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, following the Williamson ether synthesis, or through acid-catalyzed dehydration with another alcohol molecule. An example is the formation of 1-methyl-4-(3-methylbutoxymethyl)benzene from the reaction of (4-methylphenyl)methanol with 3-methyl-1-butanol, demonstrating a similar etherification pathway. nih.gov

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | (3-methoxy-4-methylphenyl)methyl acetate | Esterification |

| This compound | Methyl Iodide / Base | 1-methoxy-2-methyl-4-(methoxymethyl)benzene | Etherification |

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. passmyexams.co.uk The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), selectively oxidizes the primary alcohol to 3-methoxy-4-methylbenzaldehyde (B1309371). ncert.nic.in Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will further oxidize the aldehyde to 3-methoxy-4-methylbenzoic acid. passmyexams.co.ukncert.nic.in Recent research has also explored environmentally friendly methods, such as the photo-oxidation of aromatic alcohols to carboxylic acids using air or oxygen without the need for external catalysts or additives. nih.gov

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-methoxy-4-methylbenzaldehyde | Aldehyde |

| Potassium Permanganate (KMnO4) | 3-methoxy-4-methylbenzoic acid | Carboxylic Acid |

| Air/O2 (Photo-oxidation) | 3-methoxy-4-methylbenzoic acid | Carboxylic Acid |

Reactivity of the Aromatic Ring

The methoxy and methyl groups on the benzene ring influence its reactivity in electrophilic substitution and coupling reactions.

The methoxy and methyl groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to their own positions. wikipedia.orglibretexts.org The methoxy group at position 3 and the methyl group at position 4 work in concert to activate the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield nitro derivatives where the nitro group is introduced at positions 2, 5, or 6 of the benzene ring. libretexts.org The precise distribution of isomers depends on the specific reaction conditions and the steric hindrance posed by the existing substituents. libretexts.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Product(s) |

|---|---|---|

| Nitration | NO2+ | 2-Nitro-(3-methoxy-4-methylphenyl)methanol |

| Bromination | Br+ | 2-Bromo-(3-methoxy-4-methylphenyl)methanol |

| Friedel-Crafts Acylation | RCO+ | 2-Acyl-(3-methoxy-4-methylphenyl)methanol |

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, a bromo-substituted derivative, such as 2-bromo-(3-methoxy-4-methylphenyl)methanol, could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or an organozinc compound (Negishi reaction) in the presence of a palladium catalyst and a suitable ligand. whiterose.ac.ukrsc.org These reactions offer a versatile strategy for the synthesis of more complex molecules with diverse functionalities. youtube.com

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

This compound is a versatile synthetic intermediate in organic chemistry, valued for its specific arrangement of functional groups—a primary alcohol, a methoxy group, and a methyl group on a benzene ring. This unique structure allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. a2bchem.com The reactivity of the benzyl (B1604629) alcohol moiety, in conjunction with the electronic effects of the methoxy and methyl substituents, dictates its utility in multi-step synthetic pathways.

The primary alcohol group is the main site of reactivity, readily undergoing oxidation, esterification, and etherification reactions. The presence of the methoxy and methyl groups on the aromatic ring influences the reactivity of both the alcohol and the ring itself, providing opportunities for further derivatization. a2bchem.com

Key Synthetic Transformations:

Oxidation: The benzylic alcohol can be selectively oxidized to form the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde, or further to the carboxylic acid, 3-methoxy-4-methylbenzoic acid. This transformation is fundamental in synthetic routes where an aldehyde or carboxyl group is required for subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. The photocatalytic oxidation of similar benzyl alcohol derivatives, like 4-methoxybenzyl alcohol to p-anisaldehyde, highlights a common and efficient method for this type of conversion. medchemexpress.com

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester. For example, reaction with alkyl halides or other electrophiles under basic conditions yields ethers, such as {3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol, which is a more complex derivative. nih.govbldpharm.com Esterification, reacting with acyl chlorides or carboxylic anhydrides, produces esters that can serve as protecting groups or introduce new functionalities.

Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be activated or converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, such as nitriles, as seen in the related compound 3-Methoxy-4-methylphenylacetonitrile. nih.gov

Halogenation: Direct halogenation of the alcohol can be achieved using various reagents to produce (3-methoxy-4-methylphenyl)methyl halides. These halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. The synthesis of related compounds like (3-Bromo-4-methylphenyl)methanol demonstrates the feasibility of such transformations. chemicalbook.com

The strategic position of the substituents on the aromatic ring makes this compound a precursor for compounds with specific biological activities or material properties. Its structural isomer, (4-methoxy-3-methylphenyl)methanol, is noted for its role as a starting material in the synthesis of complex pharmaceuticals and agrochemicals. a2bchem.com Similarly, this compound can be envisioned as a key intermediate in the synthesis of analogues of naturally occurring compounds like eugenol (B1671780) and isoeugenol, which are known for their biological properties and are used in the flavor and fragrance industry. wikipedia.orgrsc.org

The following table summarizes the potential synthetic applications of this compound as a building block, based on the reactivity of its functional groups.

| Reaction Type | Reagents/Conditions | Product Class | Significance in Synthesis |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) or catalytic oxidation | Aldehydes (e.g., 3-methoxy-4-methylbenzaldehyde) | Intermediate for C-C bond formation (e.g., Wittig, Grignard), imine/enamine formation. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Carboxylic Acids (e.g., 3-methoxy-4-methylbenzoic acid) | Precursor for amides, esters, and acid chlorides. |

| Etherification | Alkyl halide, base (e.g., NaH) | Ethers | Introduction of protecting groups or modification of solubility and electronic properties. |

| Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | Esters | Protecting group for the alcohol; introduces new functional handles. |

| Nucleophilic Substitution | Activation (e.g., to tosylate), then nucleophile (e.g., CN⁻) | Substituted alkanes (e.g., nitriles) | Introduction of various functional groups for further elaboration. |

| Halogenation | Halogenating agent (e.g., SOCl₂, PBr₃) | Benzyl Halides | Key intermediates for cross-coupling reactions and nucleophilic substitutions. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be deduced.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of (3-Methoxy-4-methylphenyl)methanol reveals distinct signals corresponding to the different types of protons present in the molecule. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent shows characteristic chemical shifts (δ) in parts per million (ppm).

A published ¹H NMR spectrum provides the following assignments: a doublet at approximately 7.13 ppm is attributed to the aromatic proton at position 6, while a multiplet observed between 6.79 and 6.85 ppm corresponds to the aromatic protons at positions 2 and 5. A singlet at 4.64 ppm represents the two protons of the benzylic methylene (B1212753) group (-CH₂OH). The three protons of the methoxy (B1213986) group (-OCH₃) appear as a singlet at 3.84 ppm, and the three protons of the methyl group (-CH₃) resonate as a singlet at 2.21 ppm.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.13 | d | 1H | Ar-H (position 6) |

| 6.85-6.79 | m | 2H | Ar-H (positions 2 and 5) |

| 4.64 | s | 2H | -CH₂OH |

| 3.84 | s | 3H | -OCH₃ |

| 2.21 | s | 3H | -CH₃ |

Carbon-13 NMR (¹³C NMR) Analysis

The carbon atoms of the aromatic ring are expected to resonate in the region of δ 110-160 ppm. The carbon attached to the methoxy group and the carbon bearing the methyl group will have distinct chemical shifts influenced by these substituents. The benzylic carbon (-CH₂OH) is anticipated to appear around δ 65 ppm. The methoxy carbon (-OCH₃) will likely be observed near δ 55 ppm, and the methyl carbon (-CH₃) is expected at approximately δ 16-20 ppm.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Carbons | 110-160 |

| -CH₂OH | ~65 |

| -OCH₃ | ~55 |

| -CH₃ | ~16-20 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule through the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. newdrugapprovals.org

The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups are expected to appear in the range of 3100-2850 cm⁻¹. Specifically, aromatic C-H stretches are typically observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are found between 3000 and 2850 cm⁻¹.

The C-O stretching vibrations are also key indicators. The C-O stretch of the alcohol is expected around 1050-1150 cm⁻¹, and the C-O stretch of the aryl ether (methoxy group) will likely appear as a strong band between 1275 and 1200 cm⁻¹ (asymmetric) and near 1075-1020 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | -CH₃, -CH₂ |

| 1275-1200 and 1075-1020 | C-O stretch | Aryl ether |

| 1050-1150 | C-O stretch | Alcohol |

| 1600-1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. For this compound (C₉H₁₂O₂), the predicted monoisotopic mass is 152.08372 Da. uni.lu

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 152. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a hydrogen atom to form a stable benzylic cation, resulting in an [M-1]⁺ peak at m/z 151. Another likely fragmentation is the loss of the hydroxyl radical (-OH), leading to an [M-17]⁺ peak at m/z 135. The loss of the entire hydroxymethyl group (-CH₂OH) would produce a fragment at m/z 121. Further fragmentation of the methoxy group could also occur. Predicted collision cross-section values for various adducts have been calculated. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M-H]⁻ | 151.07644 |

| [M]⁺ | 152.08317 |

| [M+H-H₂O]⁺ | 135.08098 |

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

As of the current literature search, no specific X-ray crystallographic data for this compound has been reported. While crystallographic information exists for more complex molecules containing a methoxyphenyl moiety, the solid-state structure of this particular compound remains to be elucidated by this method. Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would provide invaluable insights into its molecular geometry and packing in the solid state.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. However, no specific studies applying these methods to this compound have been found.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. While DFT has been extensively applied to a vast range of organic molecules, including substituted benzyl alcohols, no published research was identified that specifically details the application of DFT to this compound. Such a study would typically involve calculating the electronic structure and energy of the molecule to predict its properties.

The accuracy of DFT calculations is highly dependent on the choice of basis sets and solvation models. For a molecule like this compound, a typical approach would involve using Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) in conjunction with a suitable solvation model like the Polarizable Continuum Model (PCM) to simulate the behavior of the molecule in a solvent. However, no literature exists that validates the optimal combination of basis sets and solvation models for this particular compound.

Prediction of Molecular Geometries and Electronic Properties

A computational study would provide optimized molecular geometries, including bond lengths and angles, as well as key electronic properties such as dipole moment, ionization potential, and electron affinity. Without dedicated research, these parameters for this compound remain uncalculated and unconfirmed.

Simulation of Spectroscopic Parameters (NMR, IR)

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for interpreting experimental data. Methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts and frequency calculations for IR spectra are standard. However, no simulated NMR or IR spectra for this compound have been published.

Analysis of Conformational Space and Energetic Landscapes

The rotation around the C-C and C-O single bonds in this compound would create a complex conformational space. A comprehensive computational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes, but such an analysis has not been performed or published.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, potential reactions could include oxidation of the alcohol, ether cleavage, or electrophilic aromatic substitution. However, no theoretical studies on the reaction mechanisms involving this specific molecule are available in the scientific literature.

Research Findings and Applications

While specific, high-impact research applications for (3-Methoxy-4-methylphenyl)methanol are not widely published, its structure suggests its utility as a building block in organic synthesis. Aromatic alcohols with similar substitution patterns are known intermediates in the preparation of more complex molecules, including pharmaceuticals and other specialty chemicals. researchgate.net The presence of three distinct functional groups—the hydroxyl, methoxy (B1213986), and methyl groups—on the aromatic ring provides multiple sites for further chemical modification, making it a versatile synthon.

Applications of 3 Methoxy 4 Methylphenyl Methanol in Diverse Fields

Utilization as a Versatile Building Block in Organic Synthesis

(3-Methoxy-4-methylphenyl)methanol is a valuable and versatile building block in the field of organic synthesis. Its utility stems from the reactivity of its constituent functional groups—the hydroxyl, methoxy (B1213986), and methyl groups attached to the phenyl ring—which can be selectively targeted and transformed to create a wide range of organic molecules.

The benzylic alcohol group is a key site for various chemical modifications. For instance, it can undergo oxidation to yield the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde (B1309371), or be further oxidized to 3-methoxy-4-methylbenzoic acid. These transformations are fundamental in organic chemistry, providing access to important classes of compounds with broad applications. The choice of oxidizing agent and reaction conditions allows for selective synthesis of either the aldehyde or the carboxylic acid.

Furthermore, the hydroxyl group can readily participate in esterification and etherification reactions. Esterification with various carboxylic acids or their derivatives leads to the formation of esters, which are often utilized as fragrances, plasticizers, and in the synthesis of pharmaceuticals. Similarly, etherification reactions can be employed to introduce a wide variety of substituents, further diversifying the range of accessible derivatives.

The presence of the methoxy and methyl groups on the aromatic ring also influences the reactivity of the molecule and provides opportunities for further derivatization. These groups can direct electrophilic aromatic substitution reactions to specific positions on the ring, enabling the introduction of additional functional groups and the construction of more complex molecular architectures. This controlled functionalization is a cornerstone of modern organic synthesis, allowing for the targeted preparation of compounds with specific properties and functions. The isomeric compound, (4-Methoxy-3-methylphenyl)methanol, is also recognized for its role as a key starting material in the preparation of complex pharmaceuticals and fine chemicals, highlighting the general utility of this class of substituted benzyl (B1604629) alcohols in synthetic chemistry. a2bchem.com

Role in Pharmaceutical Chemistry and Drug Discovery

The structural motif of this compound is embedded within a variety of biologically active molecules, making it a compound of significant interest in pharmaceutical chemistry and drug discovery. Its derivatives have been explored for their therapeutic potential across different disease areas.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound and its close analogues serve as crucial intermediates in the synthesis of various pharmaceutical compounds. The specific arrangement of its functional groups allows for its incorporation into larger, more complex drug molecules. While direct synthesis of a marketed drug from this compound is not widely documented in publicly available literature, the synthesis of structurally related compounds with significant biological activity underscores its potential.

For example, research into new anticancer agents has involved the stereocontrolled synthesis of various 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. nih.gov These complex steroid derivatives have shown antiproliferative activities against several human cancer cell lines. nih.gov The synthesis of these potent molecules often involves starting materials with a substituted methoxyphenyl moiety, demonstrating the value of this structural unit in building complex, biologically active scaffolds. The general class of methoxy-substituted benzyl alcohols are considered valuable starting materials for the preparation of complex pharmaceuticals. a2bchem.com

Precursor to Biologically Active Derivatives (e.g., Enzyme Inhibitors)

The development of enzyme inhibitors is a major focus of modern drug discovery, and this compound serves as a valuable precursor for the synthesis of such molecules. The methoxy and methyl-substituted phenyl ring can be a key pharmacophoric element that interacts with the active site of a target enzyme.

The aforementioned 3-methoxy- and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, which exhibit antiproliferative effects, likely exert their activity through the inhibition of specific enzymes involved in cancer cell proliferation. nih.gov The synthesis of these compounds from precursors containing the methoxy-substituted aromatic ring highlights the role of this moiety in generating molecules with potential enzyme inhibitory activity. nih.gov

Potential in the Development of Advanced Materials (e.g., Liquid Crystals, Polymers)

The unique molecular structure of this compound and its derivatives suggests their potential application in the development of advanced materials such as liquid crystals and polymers. The rigid aromatic core combined with the potential for introducing various functional groups makes this class of compounds interesting candidates for materials with specific optical, thermal, and electronic properties.

While direct polymerization or liquid crystal synthesis from this compound is not extensively reported, research on structurally similar compounds provides a strong indication of its potential. For instance, a new Schiff base ester, 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate, has been synthesized and shown to exhibit liquid crystalline properties. mdpi.com This molecule incorporates a methoxy-substituted phenyl ring, suggesting that similar structures derived from this compound could also display mesomorphic behavior.

In the realm of polymer chemistry, the synthesis of 3-methoxy-4-methacryloilbenzenophenylimine (MOMKBFI) and its subsequent polymerization have been reported. iaea.org This monomer, derived from a related methoxy-substituted aromatic compound, demonstrates that the introduction of a polymerizable group onto such a scaffold can lead to the formation of novel polymers with potentially interesting properties.

Contribution to the Synthesis of Bio- and Glycomimetics

Bio- and glycomimetics are molecules designed to mimic natural substances, such as amino acids, peptides, or carbohydrates, to elicit a specific biological response. The synthesis of these complex molecules often requires chiral building blocks with well-defined stereochemistry and functionality. This compound and its derivatives are valuable precursors in this field.

A significant example is the synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol, a key structural subunit of the ecteinascidin and safracin families of alkaloids. researchgate.net Ecteinascidin 743, a natural product containing this subunit, has been approved as an anticancer drug. researchgate.net The synthesis of this important biomimetic target has been achieved from L-tyrosine in a multi-step process, showcasing the importance of substituted phenyl derivatives in constructing complex, biologically active natural product analogues. researchgate.net The structural similarity of the target molecule to derivatives of this compound highlights the potential of the latter as a starting material in the synthesis of other valuable bio- and glycomimetics.

The overarching goal in the design of glycomimetics is to create analogues of natural carbohydrates with improved stability and drug-like properties. unimi.it These molecules are designed to interact with protein targets like lectins. unimi.it The synthesis of such complex structures often relies on versatile and functionalized building blocks, a role that this compound and its derivatives are well-suited to fill.

Unveiling the Potential of this compound: A Review of Its Biological and Medicinal Chemistry Research

The aromatic compound this compound, a notable member of the methoxy-methylphenyl class, has garnered interest within the scientific community. Its unique structural arrangement, featuring a methanol (B129727) group, a methoxy group, and a methyl group attached to a benzene (B151609) ring, provides a foundation for diverse chemical interactions and potential biological activities. This article delves into the existing research surrounding this compound and its close structural analogs, exploring its potential in various therapeutic areas.

Biological Activities and Medicinal Chemistry Research Potential

While direct and extensive research on the biological activities of (3-Methoxy-4-methylphenyl)methanol is limited, studies on closely related methoxy-methylphenyl scaffolds and benzyl (B1604629) alcohol derivatives provide valuable insights into its potential therapeutic applications. The strategic placement of the methoxy (B1213986) and methyl groups on the phenyl ring, along with the benzylic alcohol, suggests the possibility of a range of biological effects.

The biological activity of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence and position of methoxy (-OCH3) and phenolic hydroxyl (-OH) groups can dramatically alter the antioxidant and other biological properties of a molecule.

Research on various phenolic acids has demonstrated that the number and location of methoxyl groups are critical determinants of antioxidant efficacy. Generally, an increase in the number of methoxyl groups correlates with higher antioxidant activity. This enhancement is attributed to the electron-donating nature of the methoxyl group, which can stabilize the resulting phenoxyl radical formed during antioxidant reactions.

Methanol (B129727) extracts from various medicinal plants, which are rich in phenolic compounds, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies on the methanol extracts of several traditional medicinal plants have shown varying degrees of inhibition against a panel of bacterial strains, with minimum inhibitory concentrations (MICs) in some cases reaching as low as 0.6 μg/ml. nih.gov The antimicrobial efficacy of such extracts is often attributed to their complex mixture of phytochemicals, including phenolic compounds that can disrupt bacterial cell membranes and metabolic pathways.

Furthermore, studies on specific methoxyphenol compounds like eugenol (B1671780) and capsaicin (B1668287) have revealed broad-spectrum antibacterial activity against common foodborne pathogens and spoilage bacteria. epa.gov These findings suggest that the methoxy-methylphenyl scaffold present in this compound could potentially contribute to antimicrobial effects.

Table 1: Antimicrobial Activity of Selected Methanol Extracts and Methoxyphenol Compounds

| Compound/Extract | Target Microorganism(s) | Observed Effect | Reference |

| Methanol Extracts of various medicinal plants | Gram-positive and Gram-negative bacteria | Varying degrees of inhibition, MICs as low as 0.6 μg/ml | nih.gov |

| Eugenol | Foodborne pathogens and spoilage bacteria | Broad-spectrum antibacterial activity | epa.gov |

| Capsaicin | Foodborne pathogens and spoilage bacteria | Broad-spectrum antibacterial activity | epa.gov |

| Methanol fraction of Sonneratia alba leaf | Klebsiella pneumoniae | Strong antibacterial activity | nih.gov |

This table presents data on related compounds and extracts to infer the potential of this compound.

The anti-inflammatory potential of methoxyphenolic compounds is an active area of research. These compounds are believed to exert their effects through various mechanisms, including the modulation of inflammatory signaling pathways.

Studies on methanolic extracts of plants rich in phenolic compounds have consistently demonstrated anti-inflammatory properties in both in vitro and in vivo models. nih.govmdpi.comnih.gov For example, a methanol extract of Montanoa grandiflora leaves was shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated murine macrophages. nih.gov Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells. mdpi.com

Furthermore, a synthetic compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to alleviate inflammatory responses by inhibiting the STAT3 signaling pathway. mdpi.comnih.gov These findings highlight the potential of the methoxyphenyl moiety in modulating inflammatory processes.

Table 2: Anti-inflammatory Activity of Related Methanol Extracts and Compounds

| Compound/Extract | Model System | Key Findings | Reference |

| Methanol Extract of Montanoa grandiflora | LPS-stimulated murine macrophages | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | nih.gov |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol | LPS-stimulated RAW 264.7 cells | Inhibited NO and PGE2 production | mdpi.com |

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | LPS-induced mice liver sepsis | Alleviated inflammatory responses via STAT3 inhibition | nih.gov |

| Methanol Extract of Premna schimperi | Rat paw edema models | Significant reduction in paw edema | nih.gov |

This table presents data on related compounds and extracts to infer the potential of this compound.

The antioxidant capacity of phenolic compounds is one of their most well-documented biological activities. The ability to scavenge free radicals is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

The presence of a methoxy group on the phenyl ring is known to enhance the antioxidant activity of phenolic compounds. Studies on various phenolic acids have established a clear structure-activity relationship, where methoxy and phenolic hydroxyl groups play a pivotal role in radical scavenging. researchgate.net The electron-donating nature of the methoxy group helps to stabilize the antioxidant molecule after it has neutralized a free radical.

Methanol extracts of various plants, rich in phenolics and flavonoids, have demonstrated significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.netmdpi.com For instance, a novel derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown antioxidant activity higher than that of ascorbic acid, a well-known antioxidant. nih.gov

Table 3: Antioxidant Activity of Related Compounds and Extracts

| Compound/Extract | Assay | Key Findings | Reference |

| Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | DPPH assay | Higher antioxidant activity than ascorbic acid | nih.gov |

| Methanol Extract of Lavandula mairei | DPPH and FRAP assays | Significant total antioxidant capacity | nih.gov |

| Methanol Extract of Nyctanthes arbor-tristis leaves | DPPH quenching assay | Potent free radical scavenging activity | researchgate.net |

| Methanol Extract of citrus peels | DPPH and FRAP assays | Strong antioxidant capacity correlated with phenolic content | mdpi.com |

This table presents data on related compounds and extracts to infer the potential of this compound.

While specific biological targets for this compound have not been identified, research into related structures provides clues to potential mechanisms of action. One such target of interest is 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme involved in the inactivation of potent steroid hormones like estradiol (B170435) and testosterone. Inhibition of this enzyme is being explored as a therapeutic strategy for conditions such as osteoporosis.

Although direct evidence is lacking for this compound, studies have shown that compounds with phenolic and methoxy groups can inhibit 17β-HSD2. The introduction of methyl or methoxy groups, particularly at the 3-position of the phenyl ring, has been shown to have a positive impact on the inhibitory activity against 17β-HSD2. This suggests that the structural features of this compound could make it a candidate for investigation as a 17β-HSD2 inhibitor.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future of (3-Methoxy-4-methylphenyl)methanol hinges on the development of synthetic pathways that are not only efficient but also environmentally benign. Current methods often rely on strong reducing agents like lithium aluminum hydride (LiAlH4) to convert 3-methoxy-4-methyl-benzoic acid to the desired alcohol. While effective, this reagent necessitates stringent anhydrous conditions and presents safety and disposal challenges.

Future research will likely focus on greener alternatives. One promising avenue is the exploration of catalytic hydrogenation, employing earth-abundant metal catalysts to achieve the reduction under milder conditions with water as the only byproduct. Additionally, biocatalytic routes, leveraging enzymes to perform the reduction, offer a highly specific and sustainable approach. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could also significantly improve efficiency and reduce waste. google.com For instance, a one-pot method for preparing vanillyl alcohol ether has been developed, which simplifies the process and reduces production costs. google.com

Expanding the Scope of Derivatization and Chemical Transformations

The functional groups of this compound—a primary alcohol and a methoxy-substituted aromatic ring—provide a versatile platform for chemical modification. Future research will undoubtedly explore a wider array of derivatization strategies to synthesize novel compounds with tailored properties.

Esterification and etherification of the alcohol group can lead to a diverse range of derivatives with potential applications as flavoring agents, plasticizers, or pharmaceutical intermediates. For example, methacrylated derivatives of the related vanillyl alcohol have shown promise as bio-based reactive diluents for resins. psu.eduresearchgate.net The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can fine-tune the molecule's electronic and steric properties. The synthesis of bisguaiacol from vanillyl alcohol demonstrates the potential for creating more complex structures with unique characteristics. chemicalbook.com

In-depth Exploration of Biological and Pharmacological Activities

Preliminary studies on related compounds suggest that this compound and its derivatives may possess interesting biological and pharmacological activities. Vanillyl alcohol, a structurally similar compound, has been investigated for its neuroprotective effects. chemicalbook.com Future research should systematically screen this compound and its synthesized derivatives for a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. mdpi.comnih.gov

Mechanistic studies will be crucial to understand how these compounds interact with biological targets at the molecular level. For instance, investigations into the effects of vanillyl alcohol on tyrosinase activity have revealed its potential as an inhibitor, which could have applications in cosmetics. researchgate.net Such in-depth studies could pave the way for the development of new therapeutic agents or functional ingredients for the food and cosmetic industries.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules. Future research should employ advanced computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, to predict the properties and activities of this compound and its derivatives. mdpi.com

These models can help to elucidate the relationship between the molecular structure and its physicochemical properties, biological activity, and material performance. By simulating how different structural modifications will affect the molecule's behavior, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com Predicted collision cross section values can also be calculated to aid in the identification of these compounds in complex mixtures. uni.lu

Integration into Novel Material Science Applications

The aromatic structure of this compound makes it an attractive building block for the development of new materials. Future research should explore the incorporation of this compound into polymers, resins, and other materials to impart specific functionalities.

For example, its derivatives could be used to create bio-based polymers with enhanced thermal stability and mechanical properties. psu.eduresearchgate.net The phenolic and alcohol groups can also be exploited to create cross-linked networks, leading to the formation of thermosetting resins or coatings. As a lignin-derived compound, its use in material science aligns with the growing demand for sustainable and renewable resources in the chemical industry. sciencemadness.orgnih.gov

Q & A

Q. Optimization Tips :

- Catalytic hydrogenation achieves higher selectivity but requires controlled pressure (1–3 atm) and inert solvents (e.g., ethanol or THF).

- LiAlH₄ is preferred for sterically hindered substrates but demands strict anhydrous conditions.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ 3.7–3.9 ppm), methyl (δ 2.2–2.4 ppm), and hydroxymethyl (δ 4.4–4.6 ppm) groups.

- ¹³C NMR : Methoxy carbon (δ 55–57 ppm), aromatic carbons (δ 110–150 ppm), and hydroxymethyl carbon (δ 60–65 ppm).

- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹).

- GC-MS : Retention time and fragmentation patterns for purity assessment.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .

How does the electronic environment of the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

- Methoxy Group : Electron-donating (+M effect) activates the aromatic ring toward electrophilic substitution but deactivates positions ortho and para due to steric hindrance.

- Methyl Group : Weak electron-donating (+I effect) enhances ring stability but reduces solubility in polar solvents.

- Reactivity Implications :

- Hydroxymethyl group participates in esterification (e.g., acetyl chloride) or oxidation (e.g., KMnO₄ → carboxylic acid).

- Steric hindrance from substituents slows SN2 reactions at the benzylic position .

What strategies mitigate conflicting solubility and stability data across solvent systems?

Advanced Research Question

Conflicting Data Sources : Discrepancies arise from solvent polarity, temperature, and impurities.

Methodological Solutions :

- Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at 25°C and 40°C.

- Stability Studies :

- Monitor degradation via HPLC under UV light, humidity (40–80% RH), and acidic/basic conditions.

- Use argon/vacuum for storage to prevent oxidation .

- Standardization : Report solvent grade (e.g., HPLC vs. technical grade) and water content.

How is this compound utilized in synthesizing antibacterial agents?

Applied Research Question

- Nanoparticle Functionalization : Acts as a capping agent for ZnO nanoparticles, enhancing antibacterial activity against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .

- Pharmacophore Modification : The hydroxymethyl group is derivatized to esters or ethers for improved bioavailability in drug candidates.

What are the environmental and toxicological risks associated with this compound?

Advanced Research Question

- Ecotoxicity : Limited data; structurally similar compounds show moderate aquatic toxicity (EC₅₀ = 10–100 mg/L for Daphnia magna).

- Handling Protocols :

- Use P95 respirators for aerosol exposure and nitrile gloves .

- Avoid discharge into waterways due to potential bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.